molecular formula C8H14N2 B12986792 Bicyclo[2.2.1]heptane-2-carboximidamide

Bicyclo[2.2.1]heptane-2-carboximidamide

Cat. No.: B12986792
M. Wt: 138.21 g/mol
InChI Key: QXPUWXJUGPMKRK-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-2-carboximidamide is a chemical compound with the molecular formula C8H14N2 It is a derivative of bicyclo[221]heptane, a bicyclic structure known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptane-2-carboximidamide typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate reagents. One common method involves the catalytic hydrogenation of bicyclo[2.2.1]-hept-5-en-2,3-dicarboxylic acid disodium using an aluminum-nickel alloy catalyst under controlled temperature and pressure conditions . This method yields high purity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2-carboximidamide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s bicyclic structure allows for high-affinity binding and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique bicyclic structure, which imparts rigidity and stability, making it suitable for various applications in chemistry, biology, and medicine. Its ability to act as a CXCR2 antagonist further highlights its potential in therapeutic applications.

Biological Activity

Bicyclo[2.2.1]heptane-2-carboximidamide is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and ion channel modulation. This article synthesizes existing research findings related to its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological properties. The compound can be represented as follows:

C8H14N2\text{C}_{8}\text{H}_{14}\text{N}_{2}

This structure allows for various interactions with biological targets, particularly in receptor binding and enzyme modulation.

1. Antagonistic Activity Against CXCR2

Recent studies have highlighted the role of bicyclo[2.2.1]heptane derivatives as selective antagonists of the chemokine receptor CXCR2, which is implicated in metastatic cancer progression. One notable compound, identified as 2e, demonstrated significant antagonistic activity with an IC50 value of 48 nM against CXCR2 and a selectivity ratio of 60.4 when compared to CXCR1 .

Table 1: Biological Activity of Compound 2e

CompoundTargetIC50 (nM)Selectivity (CXCR1/CXCR2)
2eCXCR24860.4

In vitro assays using the CFPAC1 pancreatic cancer cell line showed that compound 2e inhibited cell migration without exhibiting cytotoxic effects at various concentrations (6.25 - 100 µM) . This suggests its potential utility in preventing metastasis without harming normal cellular functions.

2. Ion Channel Modulation

Another area of interest is the modulation of potassium channels KCNQ2 and KCNQ4 by bicyclo[2.2.1]heptane derivatives. The compound ML213, a derivative of bicyclo[2.2.1]heptane-2-carboxamide, was found to selectively activate these channels with EC50 values of 230 nM for KCNQ2 and 510 nM for KCNQ4 . This selectivity indicates its potential as a therapeutic agent in neurological disorders where these channels play a critical role.

Table 2: Ion Channel Activity of ML213

CompoundIon ChannelEC50 (nM)
ML213KCNQ2230
ML213KCNQ4510

Pharmacokinetics

Pharmacokinetic studies have shown that bicyclo[2.2.1]heptane-derivatives possess favorable stability profiles in biological fluids, which is crucial for their therapeutic efficacy . For example, compound 2e exhibited excellent stability in simulated intestinal fluid and plasma but was less stable in liver microsomes, indicating potential metabolic pathways that could affect its bioavailability.

Table 3: Pharmacokinetic Profile of Compound 2e

ParameterValue
Cmax2863 ng/mL
Half-life (t½)2.58 hours
Stability in SIFHigh
Stability in SGFHigh

Case Study: Cancer Metastasis Inhibition

A study utilizing compound 2e demonstrated its efficacy in reducing metastasis in pancreatic cancer models. The wound healing assay indicated that treatment with compound 2e significantly inhibited cell migration compared to control groups, supporting its role as a potential anti-metastatic agent .

Case Study: Neurological Applications

The selective activation of KCNQ channels by ML213 has implications for treating conditions like epilepsy and neuropathic pain, where modulation of neuronal excitability is beneficial . Further research into this compound could elucidate its therapeutic potential in these areas.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2-carboximidamide

InChI

InChI=1S/C8H14N2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H3,9,10)

InChI Key

QXPUWXJUGPMKRK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C(=N)N

Origin of Product

United States

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